1-[Chloro(difluoro)methoxy]-2-fluoro-4-nitro-benzene
Overview
Description
1-[Chloro(difluoro)methoxy]-2-fluoro-4-nitro-benzene is a complex organic compound characterized by the presence of chloro, difluoromethoxy, fluoro, and nitro functional groups attached to a benzene ring
Preparation Methods
The synthesis of 1-[Chloro(difluoro)methoxy]-2-fluoro-4-nitro-benzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Fluorination: The substitution of a hydrogen atom with a fluorine atom.
Difluoromethoxylation: The addition of a difluoromethoxy group.
Each of these steps requires specific reaction conditions, such as the use of strong acids for nitration, fluorinating agents for fluorination, and chlorinating agents for chlorination. Industrial production methods may involve optimized reaction conditions and catalysts to improve yield and efficiency.
Chemical Reactions Analysis
1-[Chloro(difluoro)methoxy]-2-fluoro-4-nitro-benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions due to the presence of electron-withdrawing groups like nitro and fluoro.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Common reagents used in these reactions include halogenating agents, reducing agents like hydrogen gas or metal hydrides, and oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
1-[Chloro(difluoro)methoxy]-2-fluoro-4-nitro-benzene has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of biological systems, particularly in understanding the interactions of fluorinated compounds with biological molecules.
Industry: The compound is used in the production of specialty chemicals and materials, including agrochemicals and polymers.
Mechanism of Action
The mechanism by which 1-[Chloro(difluoro)methoxy]-2-fluoro-4-nitro-benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of electron-withdrawing groups like nitro and fluoro can influence the compound’s reactivity and binding affinity to these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor function, leading to specific biological effects.
Comparison with Similar Compounds
1-[Chloro(difluoro)methoxy]-2-fluoro-4-nitro-benzene can be compared with other similar compounds, such as:
1-[Chloro(difluoro)methoxy]-2-fluoro-benzene: Lacks the nitro group, resulting in different reactivity and applications.
1-[Chloro(difluoro)methoxy]-4-nitro-benzene: The position of the fluoro group is different, affecting the compound’s chemical properties.
2-Fluoro-4-nitro-benzene: Lacks the chloro and difluoromethoxy groups, leading to distinct chemical behavior and uses.
Properties
IUPAC Name |
1-[chloro(difluoro)methoxy]-2-fluoro-4-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO3/c8-7(10,11)15-6-2-1-4(12(13)14)3-5(6)9/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UENXWZVEKODCJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])F)OC(F)(F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001217307 | |
Record name | Benzene, 1-(chlorodifluoromethoxy)-2-fluoro-4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001217307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1404194-79-1 | |
Record name | Benzene, 1-(chlorodifluoromethoxy)-2-fluoro-4-nitro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1404194-79-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-(chlorodifluoromethoxy)-2-fluoro-4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001217307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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